MAC13243

描述

MAC13243 是一种小分子,由于其独特的抗菌特性而引起了广泛的兴趣。 它以选择性抑制细菌脂蛋白靶向伴侣蛋白 LolA 的功能而闻名,LolA 对将脂蛋白转运至革兰氏阴性菌的外膜至关重要 。 这种特异性使 this compound 成为开发对共生肠道菌群影响最小的新型抗菌剂的有希望的候选药物 .

科学研究应用

MAC13243 在科学研究中有多种应用,特别是在抗菌药物开发领域。 据证实,它可以提高革兰氏阴性菌外膜的通透性,使它们更容易受到大骨架抗生素的影响 。 这种特性对于开发可以克服革兰氏阴性菌通透性屏障的新型抗菌剂具有价值 。 此外,this compound 已被研究其对肠道菌群的影响,证明其具有选择性抗菌活性,对有益细菌的影响最小 .

作用机制

生化分析

Biochemical Properties

MAC13243 interacts with the bacterial lipoprotein targeting chaperone, LolA . LolA is a periplasmic chaperone that plays a crucial role in the trafficking of lipoproteins from the inner to the outer membrane . By inhibiting LolA, this compound disrupts this process, thereby affecting the biochemical reactions within the bacterial cell .

Cellular Effects

The primary cellular effect of this compound is an increase in the permeability of the outer membrane of gram-negative bacteria . This is achieved by inhibiting the function of LolA, which leads to a disruption in the trafficking of lipoproteins . As a result, cells become more permeable to certain molecules and more susceptible to large-scaffold antibiotics .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the function of LolA . This inhibition disrupts the normal trafficking of lipoproteins from the inner to the outer membrane, leading to increased permeability of the outer membrane .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed in laboratory settings over time. In studies involving Escherichia coli, it was found that cells became more permeable and more susceptible to large-scaffold antibiotics when exposed to sub-inhibitory concentrations of this compound .

Metabolic Pathways

Its role as an inhibitor of LolA suggests that it may impact the pathways related to lipoprotein trafficking .

Transport and Distribution

This compound is likely transported into bacterial cells where it binds to and inhibits LolA . This disrupts the normal distribution of lipoproteins within the cell, particularly their movement from the inner to the outer membrane .

Subcellular Localization

The subcellular localization of this compound is likely within the periplasmic space of gram-negative bacteria, where LolA is located . By inhibiting LolA, this compound impacts the localization of lipoproteins within the cell .

准备方法

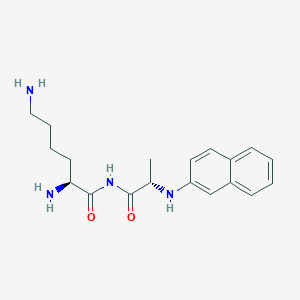

合成路线和反应条件: MAC13243 的合成涉及高通量筛选过程,以识别增加革兰氏阴性菌外膜通透性的的小分子 。 该化合物通过一系列化学反应合成,这些反应涉及硫脲衍生物的形成 。 详细的合成路线和反应条件通常是开发这些化合物的研究人员或公司的专有信息。

工业生产方法: this compound 的工业生产可能涉及使用优化的反应条件进行大规模化学合成,以确保高产率和纯度。 该过程将包括纯化、结晶和质量控制等步骤,以满足药物标准。

化学反应分析

相似化合物的比较

MAC13243 独特之处在于其对 LolA 蛋白的特异性抑制,这使其有别于靶向其他途径的其他抗菌剂 。 类似化合物包括硫脲衍生物,如 A22,它们抑制细菌肌动蛋白样蛋白 MreB 。 虽然 this compound 和 A22 都具有涉及与细菌蛋白相互作用的相似细胞机制,但 this compound 对 LolA 的选择性在靶向革兰氏阴性菌方面具有独特优势 .

类似化合物列表:- A22(细菌肌动蛋白样蛋白 MreB 的抑制剂)

- 多粘菌素(破坏脂多糖层)

- 洛哌丁胺(消散内膜电位)

属性

IUPAC Name |

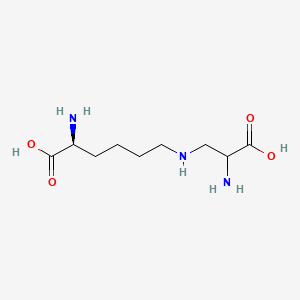

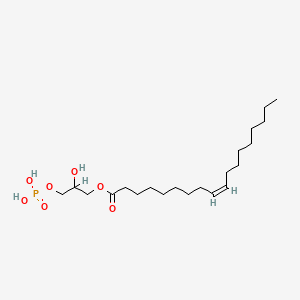

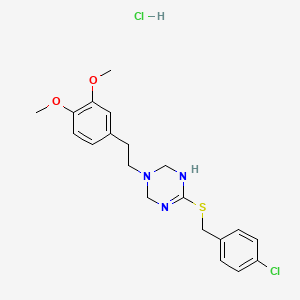

6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O2S.ClH/c1-25-18-8-5-15(11-19(18)26-2)9-10-24-13-22-20(23-14-24)27-12-16-3-6-17(21)7-4-16;/h3-8,11H,9-10,12-14H2,1-2H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJIDISBDZWDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2CNC(=NC2)SCC3=CC=C(C=C3)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384516 | |

| Record name | MAC13243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071638-38-4 | |

| Record name | MAC13243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。